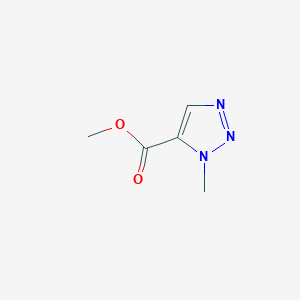

Methyl 1-methyl-1,2,3-triazole-5-carboxylate

Overview

Description

Methyl 1-methyl-1,2,3-triazole-5-carboxylate is a heterocyclic organic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Methyl 1-methyl-1,2,3-triazole-5-carboxylate is a biochemical reagent Triazole derivatives have been known to exhibit diverse biological activities , including anticancer activity .

Mode of Action

It is known that the compound can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .

Biochemical Pathways

It is known that triazole derivatives can inhibit rac and cdc42 gtpases, which play an important role in hyperproliferative and neoplastic diseases .

Result of Action

Some 1,5-disubstituted 1,2,3-triazoles have been tested as inhibitors of rho gtpases, which play an important role in hyperproliferative and neoplastic diseases .

Action Environment

It is known that the compound can be stored at room temperature in a dry environment .

Biochemical Analysis

Biochemical Properties

They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .

Cellular Effects

Triazole compounds have been found to show a wide range of effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Triazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Metabolic Pathways

Triazoles are known to interact with various enzymes and cofactors .

Transport and Distribution

Triazoles are known to be readily capable of binding in the biological system with a variety of enzymes and receptors .

Subcellular Localization

Triazoles are known to interact with various biomolecules, potentially influencing their localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-methyl-1,2,3-triazole-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methyl hydrazinecarboxylate with propargyl bromide in the presence of a base can yield the desired triazole compound. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. This method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1,2,3-triazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce various triazole derivatives with different functional groups.

Scientific Research Applications

Methyl 1-methyl-1,2,3-triazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research has explored its use in developing new drugs, particularly for its potential to inhibit specific enzymes and pathways.

Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings

Comparison with Similar Compounds

Similar Compounds

Methyl 1,2,4-triazole-3-carboxylate: Another triazole derivative with similar chemical properties but different biological activities.

1,2,3-Triazole-4-carboxylate: A closely related compound with variations in the position of functional groups on the triazole ring.

1,2,4-Triazole-5-carboxylate: Shares the triazole core structure but differs in the substitution pattern.

Uniqueness

Methyl 1-methyl-1,2,3-triazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 1-methyl-1,2,3-triazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antimicrobial, anticancer properties, and potential applications in drug development. The discussion is supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is a triazole derivative characterized by a five-membered ring containing three nitrogen atoms. Its structure can be represented as follows:

This compound exhibits high chemical stability and strong dipole moments, which contribute to its biological activity.

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. This compound has been studied for its potential to inhibit various microbial pathogens. Research indicates that compounds with triazole moieties can effectively combat fungal infections by disrupting the synthesis of ergosterol, a critical component of fungal cell membranes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) with an IC50 value of approximately 0.43 µM . The mechanism involves inducing apoptosis and inhibiting cell migration through the modulation of key signaling pathways.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.43 | Induction of apoptosis |

| MCF-7 | 4.76 | Inhibition of nuclear factor kB |

| A549 | 7.72 | Induction of reactive oxygen species |

The mechanism of action for this compound involves several biochemical pathways:

- Enzyme Inhibition : This compound can inhibit specific GTPases (e.g., Rac and Cdc42), which are involved in cell proliferation and migration.

- Reactive Oxygen Species (ROS) Generation : It increases ROS levels in cancer cells, leading to mitochondrial dysfunction and apoptosis .

Study on Anticancer Activity

In a notable study, derivatives of methyl 1-methyl-1,2,3-triazole were synthesized and tested for their anticancer effects in vitro and in vivo. One derivative demonstrated significant activity against multiple cancer cell lines while showing minimal toxicity to normal cells. The study concluded that the introduction of the triazole moiety enhanced the anticancer properties by promoting apoptosis through mitochondrial pathways .

Future Directions

The future research on this compound may involve:

- Development of Novel Derivatives : Exploring modifications to enhance selectivity and potency against specific cancer types.

- Combination Therapies : Investigating its use in combination with existing chemotherapeutic agents to improve efficacy and reduce resistance.

Properties

IUPAC Name |

methyl 3-methyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-4(3-6-7-8)5(9)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMBUAMMFZJMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547677 | |

| Record name | Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105020-38-0 | |

| Record name | Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.